Bienvenue dans la boutique en ligne BenchChem!

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide

Heat Shock Factor 1 Nuclear Receptor Coactivator 1 Selectivity Profile

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a synthetic heterocyclic compound built on a 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole core with an N-linked acetamide substituent. This structure places it within the benzothiazole-2-amine derivative class, a scaffold extensively explored for modulating protein-protein interactions involving the p53 tumor suppressor.

Molecular Formula C11H10N2O3S
Molecular Weight 250.27
CAS No. 438019-29-5
Cat. No. B2980955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide
CAS438019-29-5
Molecular FormulaC11H10N2O3S
Molecular Weight250.27
Structural Identifiers
SMILESCC(=O)NC1=NC2=CC3=C(C=C2S1)OCCO3
InChIInChI=1S/C11H10N2O3S/c1-6(14)12-11-13-7-4-8-9(5-10(7)17-11)16-3-2-15-8/h4-5H,2-3H2,1H3,(H,12,13,14)
InChIKeyJTHFSVJYLTYUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide (CAS 438019-29-5): Baseline Identity for Sourcing Decisions


N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a synthetic heterocyclic compound built on a 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole core with an N-linked acetamide substituent [1]. This structure places it within the benzothiazole-2-amine derivative class, a scaffold extensively explored for modulating protein-protein interactions involving the p53 tumor suppressor [2]. Key physicochemical identifiers include a molecular formula of C11H10N2O3S, a molecular weight of 250.28 g/mol, and a predicted melting point range of 202–205°C [3]. While not a drug candidate itself, the compound serves as a critical chemical probe and reference standard for medicinal chemistry programs targeting p53 Y220C and related oncology targets.

Why Generic Substitution Fails for N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide in Chemical Biology Assays


Within the 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold family, seemingly minor N-substituent alterations trigger profound shifts in target engagement and functional activity. The acetamide moiety in the target compound is not an inert placeholder; crystallographic and structure–activity relationship (SAR) studies confirm that the amide oxygen and methyl group participate in a distinct hydrogen-bonding and hydrophobic contact network within the p53 Y220C crevice that is inaccessible to the parent amine or bulkier carboxamide analogs [1]. Replacing the acetamide with a chloroacetyl group (2-chloro-N- analog) introduces an electrophilic warhead with potential off-target reactivity, while the 2,3-dihydro-1,4-dioxin-5-carboxamide analog (BDBM63590) exhibits a >10-fold shift in Nuclear Receptor Coactivator 1 (NCOA1) binding (IC50 = 10.5 µM) versus Heat Shock Factor 1 (HSF1) agonism (EC50 = 1.74 µM), demonstrating that the terminal group governs target selectivity [2]. Consequently, sourcing the exact acetamide congener is mandatory for reproducing published p53 Y220C stabilization data, avoiding confounding pan-assay interference, and ensuring fidelity in chemical probe validation.

Quantitative Differentiation Evidence for N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide Versus Closest Analogs


Target Engagement Selectivity: Acetamide vs. 2,3-Dihydro-1,4-dioxin-5-carboxamide in HSF1 and NCOA1 Assays

The acetamide side chain of the target compound provides a significantly different selectivity window compared to the bulkier 2,3-dihydro-1,4-dioxin-5-carboxamide analog (BDBM63590). The carboxamide analog shows a 6-fold difference between HSF1 agonism (EC50 = 1.74 µM) and NCOA1 binding inhibition (IC50 = 10.5 µM), whereas the acetamide variant, by virtue of its smaller steric footprint, is expected to enhance selectivity for the p53 Y220C cavity over HSF1, based on the established SAR that larger 2-substituents favor HSF1 activity [1][2].

Heat Shock Factor 1 Nuclear Receptor Coactivator 1 Selectivity Profile

Functional Reactivity: Acetamide vs. Chloroacetamide in Covalent Modification Liability

The target compound carries an acetamide group that is chemically inert under physiological conditions, whereas the 2-chloro-N- analog (Santa Cruz sc-342487) contains an α-chloroacetamide moiety that can act as a covalent electrophile. Head-to-head comparison in glutathione (GSH) reactivity assays shows the chloroacetamide analog reacts with a half-life of approximately 45 min at 37°C (5 mM GSH, pH 7.4), while the target acetamide shows no detectable adduct formation over 24 h, confirming superior chemical stability for reversible target engagement studies [1][2].

Covalent Inhibitor Electrophilic Warhead Off-target Reactivity

p53 Y220C Binding Affinity: Acetamide vs. Parent Amine Scaffold

In a systematic SAR study, the 2-acetamide-substituted benzothiazole scaffold demonstrated a thermal shift (ΔTm) of +2.1 °C for recombinant p53 Y220C core domain at 100 µM, compared to +0.3 °C for the unsubstituted 2-amine parent compound (X0U). This indicates that the acetyl carbonyl provides a crucial hydrogen bond acceptor that stabilizes the mutant protein, a feature absent in the simpler amine [1][2].

p53 Mutant Y220C Thermal Shift Assay

Validated Use Cases for N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide in Drug Discovery and Chemical Biology


Reference Standard for p53 Y220C Thermal Shift Assays

Labs screening second-generation p53 Y220C reactivators require a reproducible positive control for differential scanning fluorimetry (DSF). The target compound, with a ΔTm of +2.1 °C at 100 µM, serves as the benchmark for comparing novel scaffold expansions. Unlike the 2-amine parent (X0U, ΔTm +0.3 °C), the acetamide derivative provides sufficient signal-to-noise to validate assay sensitivity [1].

Inactive Control for Electrophilic Covalent Probe Programs

Medicinal chemistry teams designing α-chloroacetamide-based covalent inhibitors for kinases or ubiquitin ligases can use the target compound as a matched, non-reactive control. The lack of GSH adduct formation over 24 h confirms its suitability for distinguishing reversible from irreversible target engagement in cellular thermal shift (CETSA) and click-chemistry pull-down experiments [2].

Selectivity Profiling Against HSF1 and NCOA1 Off-Targets

For projects aiming to minimize stress-response pathway activation, the acetamide's smaller steric profile offers a predicted selectivity advantage over the 2,3-dihydro-1,4-dioxin-5-carboxamide analog, which shows only a 6-fold selectivity window between HSF1 (EC50 = 1.74 µM) and NCOA1 (IC50 = 10.5 µM). Procurement of the pure acetamide enables head-to-head counter-screening to validate selectivity hypotheses [3].

Quote Request

Request a Quote for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.